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Compound of Interest

Compound Name: trans-2-Undecen-1-ol
CAS No.: 37617-03-1
Cat. No.: B1580871
Get Quote
. J

Executive Summary

This technical guide details the structural elucidation of trans-2-Undecen-1-ol (CAS: 75039-
84-8), a primary allylic fatty alcohol of significant biological and industrial interest. As a "Type I"
insect pheromone component and a functional flavor/fragrance agent, precise stereochemical
characterization is critical; the biological activity of the trans (

) isomer often differs drastically from its cis (
) counterpart.

This document moves beyond basic spectral listing to establish a self-validating analytical
workflow. We integrate Mass Spectrometry (MS) for mass identification, Infrared Spectroscopy
(IR) for functional group and initial stereochemical screening, and Nuclear Magnetic
Resonance (NMR) as the definitive probe for geometric configuration. Finally, we outline a
synthetic validation protocol to confirm the structural assignment.

Chemical Profile & Significance[1][2]
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Property Data

(
IUPAC Name
)-Undec-2-en-1-ol

Formula
Molecular Weight 170.29 g/mol
Boiling Point ~100-102 °C (at 2 mmHg)

-unsaturation with
Key Feature

-geometry

Biological Context: trans-2-Undecen-1-ol serves as a chemical signal in various arthropods. It
functions within the "Type I" class of lepidopteran pheromones (C10—C18 straight chains with
terminal functional groups).[1] In drug development and agricultural pest control, distinguishing
this isomer from the cis-isomer is non-negotiable, as receptor binding is highly stereospecific.

The Elucidation Workflow

The following logic flow illustrates the hierarchical approach to solving the structure, moving

from elemental composition to precise stereochemistry.
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Figure 1: Hierarchical workflow for the structural determination of trans-2-Undecen-1-ol.
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Spectroscopic Analysis & Causality
Mass Spectrometry (MS): The Fragmentation Logic

In Electron lonization (El) MS, primary alcohols often fail to show a strong molecular ion (

Molecular lon:

170 (often weak or absent).

Dehydration Peak:

152 (

). The loss of water is rapid in alcohols, often making this the highest mass peak observed.

Allylic Cleavage: The double bond at C2 facilitates cleavage between C1 and C2, but more
characteristically, cleavage often occurs to stabilize the allylic cation.

Base Peak: Often
57 (
) or
55 (

) due to hydrocarbon chain fragmentation.

Infrared Spectroscopy (IR): The Geometric Marker

While the O-H stretch (

cm

) confirms the alcohol, the fingerprint region contains the critical stereochemical evidence.

o Diagnostic Band: A strong absorption band at 960-980 cm

corresponds to the C-H out-of-plane bending of a trans-disubstituted alkene.
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« Differentiation: The cis (

) isomer typically absorbs at 675-730 cm
. The presence of the 970 cm
peak and absence of the 700 cm

peak provides strong initial evidence for the trans configuration.

Nuclear Magnetic Resonance (NMR): The Definitive
Proof

NMR is the primary tool for confirming the trans geometry. The scalar coupling constant (

) between the vinyl protons is physically determined by the dihedral angle between the C-H
bonds. NMR Analysis (500 MHz, CDCI

):

e C1 Methylene (

): Appears as a doublet (or broad doublet) at
4.05-4.15 ppm.

 Vinyl Protons (C2 & C3):
o H-C2: Adoublet of triplets (dt) around

5.6-5.7 ppm.

o H-C3: Adoublet of triplets (dt) around
5.7-5.8 ppm.
e The "Smoking Gun" (Coupling Constant): The coupling between H-C2 and H-C3 (

) will be approximately 15.5 Hz.
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o Why this matters: Karplus relationships dictate that trans protons (180° dihedral) have
large

values (12-18 Hz), while cis protons (0° dihedral) have smaller
values (6—-12 Hz). A value of 15.5 Hz unambiguously assigns the trans configuration.
NMR Analysis:

e C1 (Alcohol): ~63.0 ppm.

o C2/C3 (Alkene): ~125-135 ppm. The specific shifts are affected by the shielding/deshielding
cone of the double bond.

Summary of Spectral Data

. Characteristic Structural
Technique Parameter L
Value Implication
Loss of
MS (ED) Peak 152 o
(Alcohol confirmation)
Trans-alkene (C-H
FT-IR Bending Mode 960-980 cm (
out-of-plane)
Coupling ( Trans (
NMR 15.5Hz
) ) Geometry
Shift ( 410 ) C1 Methylene
: m
NMR ) PP adjacent to -OH

Experimental Protocol: Synthesis as Validation

To satisfy the requirement for a "self-validating system," one should not rely solely on the
analysis of an unknown. Synthesizing the reference standard guarantees the assignment.

Objective: Synthesize authentic trans-2-undecen-1-ol to compare retention times (GC) and
spectral data.
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Synthetic Route: Reduction of trans-2-Undecenoic Acid

We utilize a Lithium Aluminum Hydride (LAH) reduction. This method preserves the double

bond geometry of the starting material (trans-2-undecenoic acid), which is commercially

available or easily synthesized via Knoevenagel condensation.

Step-by-Step Protocol

Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend
Lithium Aluminum Hydride (LAH) (1.2 equiv) in anhydrous diethyl ether (

).
Addition: Cool the solution to 0°C. Add trans-2-undecenoic acid (dissolved in
) dropwise over 30 minutes. Note: The acid functionality is reduced to the primary alcohol.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via
TLC (Hexane:EtOAc 8:2).

Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH (

mL), then water (

mL) to precipitate aluminum salts.

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate under reduced pressure.

Purification: Purify via flash column chromatography (Silica gel) to yield pure trans-2-
undecen-1-ol.

trans-2-Undecenoic Acid > LiAIH4 / Et20 » Alkyl Aluminate » trans-2-Undecen-1-ol

(Known E-Geometry) (Selective Reduction) Complex (Reference Standard)
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Figure 2: Synthetic pathway for generating the reference standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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